molecular formula C8H13N3O B13282205 2-(2-Aminobutyl)-3,4-dihydropyrimidin-4-one

2-(2-Aminobutyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13282205
M. Wt: 167.21 g/mol
InChI Key: UXZDLDBMTUWZMH-UHFFFAOYSA-N
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Description

2-(2-Aminobutyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with an aminobutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobutyl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobutylamine with a suitable diketone or ketoester in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobutyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidine derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the pyrimidine ring.

Scientific Research Applications

2-(2-Aminobutyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Aminobutyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutyl side chain can facilitate binding to these targets, while the pyrimidine ring can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobutyl-1,3-propanediol: A compound with a similar aminobutyl side chain but different core structure.

    2-Aminobutyl maleimide: Another compound with an aminobutyl side chain, used in polymer chemistry.

    2-Aminobutyl-2-oxo-1,3,2-dioxaphospholane: A cyclic compound with an aminobutyl side chain, used in polymer synthesis.

Uniqueness

2-(2-Aminobutyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of a pyrimidine ring and an aminobutyl side chain. This structure provides distinct chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(2-aminobutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-2-6(9)5-7-10-4-3-8(12)11-7/h3-4,6H,2,5,9H2,1H3,(H,10,11,12)

InChI Key

UXZDLDBMTUWZMH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=NC=CC(=O)N1)N

Origin of Product

United States

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